(S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate

Description

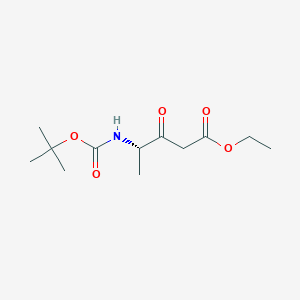

(S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate (CAS: N/A; Formula: C₁₂H₂₁NO₅) is a chiral β-keto ester featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and an ethyl ester at the terminal carboxyl group. Its stereochemistry is defined by the (S)-configuration at the chiral center. This compound serves as a critical intermediate in organic synthesis, particularly in the construction of piperazine-2-acetic acid esters and other nitrogen-containing heterocycles .

Properties

Molecular Formula |

C12H21NO5 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate |

InChI |

InChI=1S/C12H21NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16)/t8-/m0/s1 |

InChI Key |

UXXDARYIURDZSU-QMMMGPOBSA-N |

Isomeric SMILES |

CCOC(=O)CC(=O)[C@H](C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate typically involves the protection of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).

Major Products Formed

Deprotection: The removal of the Boc group yields the free amine.

Coupling: Formation of peptide bonds, resulting in dipeptides or longer peptide chains.

Scientific Research Applications

Ethyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate is widely used in scientific research, particularly in:

Chemistry: As a building block in the synthesis of peptides and other complex molecules.

Biology: In the study of protein structure and function through peptide synthesis.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound acts primarily as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

The compound is compared to analogs with modifications in the ester group, Boc-protection site, or backbone structure (Table 1).

Table 1: Structural and Functional Group Comparisons

Reactivity and Stability

- The β-keto ester moiety in the target compound facilitates enolate formation, enabling alkylation or Michael additions .

- Pyrimidine Analog : The electron-deficient pyrimidine ring enhances susceptibility to nucleophilic attack, contrasting with the stability of the β-keto ester backbone .

- Methyl Ester Analog : Reduced steric bulk compared to ethyl esters accelerates hydrolysis under basic conditions .

Critical Analysis of Divergent Properties

Steric and Electronic Effects

- The Boc group in the target compound provides steric shielding to the amino group, enhancing stability during acidic/basic conditions. In contrast, pyrimidine-based analogs lack this protection, limiting their utility in multistep syntheses .

- Methyl esters (e.g., methyl (3S)-3-[(tert-Boc)amino]-4-oxopentanoate) exhibit higher polarity than ethyl esters, influencing solubility in aqueous reaction systems .

Q & A

Q. What are the recommended synthetic routes for (S)-ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate, and how can reaction conditions be optimized?

The synthesis typically involves sequential protection of the amine group using Boc-anhydride, followed by keto-ester formation. Key steps include:

- Amine Protection : React the primary amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., triethylamine) .

- Esterification : Couple the Boc-protected intermediate with ethyl 3-oxopentanoate using carbodiimide-based coupling agents (e.g., DCC or EDC) .

- Optimization : Use Design of Experiments (DoE) to optimize temperature (20–30°C), solvent polarity, and catalyst loading. Monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is recommended, as the compound lacks strong chromophores .

- Stereochemistry : Use chiral HPLC or polarimetry to confirm the (S)-configuration. Compare retention times with known standards .

- Structural Confirmation : Employ H/C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and the 3-oxo pentanoate backbone (δ ~2.5–3.5 ppm for methylene groups) .

Q. How should this compound be stored to maintain stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the Boc group or keto-enol tautomerization. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How does the 3-oxo group influence reactivity in nucleophilic or electrophilic environments?

The 3-oxo group participates in keto-enol tautomerism, enabling reactivity with nucleophiles (e.g., amines in Schiff base formation) or electrophiles (e.g., alkylation at the α-carbon).

Q. What methodologies resolve contradictions between spectroscopic data and crystallographic results?

Q. How is this compound utilized in peptide synthesis or chiral building blocks?

Q. What strategies mitigate instability during in vitro biological assays?

Q. How can computational methods predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., proteases or kinases). Focus on hydrogen bonding between the Boc group and active-site residues .

- QSAR Modeling : Correlate substituent effects (e.g., ester chain length) with bioactivity using descriptors like logP and polar surface area .

Methodological Tables

Q. Table 1. Key Spectral Data for Characterization

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 1.4 ppm (Boc tert-butyl), 4.1 ppm (ester CH₂) | |

| C NMR | δ 28.2 ppm (Boc CH₃), 172.5 ppm (keto C=O) | |

| HPLC Retention | 8.2 min (C18 column, acetonitrile/water) |

Q. Table 2. Stability Under Different Conditions

| Condition | Degradation Pathway | Half-Life | Mitigation Strategy |

|---|---|---|---|

| Aqueous (pH 7.4) | Boc hydrolysis | 48 h | Use PBS with 0.01% NaN₃ |

| Light Exposure | Photooxidation of keto group | 72 h | Store in amber vials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.